molecular formula C24H18F2N2O2S B2648637 3-methyl-1-phenyl-4-(p-tolylthio)-1H-pyrazol-5-yl 2,6-difluorobenzoate CAS No. 851126-70-0

3-methyl-1-phenyl-4-(p-tolylthio)-1H-pyrazol-5-yl 2,6-difluorobenzoate

Cat. No. B2648637
CAS RN: 851126-70-0
M. Wt: 436.48
InChI Key: WGUIKHUEYXYBFV-UHFFFAOYSA-N
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Description

3-methyl-1-phenyl-4-(p-tolylthio)-1H-pyrazol-5-yl 2,6-difluorobenzoate, also known as PTTP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promise in various fields of research due to its unique properties and mechanism of action.

Scientific Research Applications

Synthesis and Characterization

  • Pyrazole derivatives are synthesized through various chemical reactions, including cyclocondensation and multi-component transformations, showcasing their versatility in creating complex molecules with potential for high specificity in applications (P. Channar et al., 2019; Y. E. Ryzhkova et al., 2020).
  • These compounds are characterized using various techniques, including X-ray diffraction, NMR spectroscopy, and molecular orbital calculations, to understand their structural and electronic properties (Edward Ocansey et al., 2018; S. Viveka et al., 2016).

Applications in Catalysis and Material Science

  • Pyrazole-based ligands have been utilized in stabilizing metal complexes for pre-catalysts in Suzuki–Miyaura cross-coupling reactions, indicating their significant role in enhancing the efficiency of synthetic processes (Edward Ocansey et al., 2018).
  • The unique electronic and structural properties of pyrazole derivatives facilitate their use in the development of new materials and catalysts, contributing to advancements in technology and industrial processes (B. Maleki et al., 2014).

Medicinal Chemistry and Biomedical Applications

  • Pyrazole compounds are explored for their potential in biomedical applications, including antihyperglycemic agents and antifungal activities. Their structural diversity allows for targeted synthesis aimed at specific biological targets (K. Kees et al., 1996; Shijie Du et al., 2015).

Conformational Studies

  • The conformational behavior of pyrazole derivatives is crucial for understanding their reactivity and interaction with biological targets. Detailed investigations into their conformational preferences help in designing more effective molecules for specific applications (V. Kurteva et al., 2015).

properties

IUPAC Name

[5-methyl-4-(4-methylphenyl)sulfanyl-2-phenylpyrazol-3-yl] 2,6-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F2N2O2S/c1-15-11-13-18(14-12-15)31-22-16(2)27-28(17-7-4-3-5-8-17)23(22)30-24(29)21-19(25)9-6-10-20(21)26/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUIKHUEYXYBFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(N(N=C2C)C3=CC=CC=C3)OC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-1-phenyl-4-(p-tolylthio)-1H-pyrazol-5-yl 2,6-difluorobenzoate

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